4,7-Dichlorocinnoline hydrochloride 4,7-Dichlorocinnoline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14359875
InChI: InChI=1S/C8H4Cl2N2.ClH/c9-5-1-2-6-7(10)4-11-12-8(6)3-5;/h1-4H;1H
SMILES:
Molecular Formula: C8H5Cl3N2
Molecular Weight: 235.5 g/mol

4,7-Dichlorocinnoline hydrochloride

CAS No.:

Cat. No.: VC14359875

Molecular Formula: C8H5Cl3N2

Molecular Weight: 235.5 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dichlorocinnoline hydrochloride -

Specification

Molecular Formula C8H5Cl3N2
Molecular Weight 235.5 g/mol
IUPAC Name 4,7-dichlorocinnoline;hydrochloride
Standard InChI InChI=1S/C8H4Cl2N2.ClH/c9-5-1-2-6-7(10)4-11-12-8(6)3-5;/h1-4H;1H
Standard InChI Key PYIGPXITKIGWSG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)N=NC=C2Cl.Cl

Introduction

Chemical Profile of 4,7-Dichloroquinoline Hydrochloride

Molecular Structure and Physical Properties

4,7-Dichloroquinoline hydrochloride (C₉H₅Cl₂N·HCl) features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with chlorine atoms at positions 4 and 7. The hydrochloride form increases its polarity, making it soluble in polar solvents such as water and ethanol. Key physical properties include:

  • Molecular weight: 233.50 g/mol

  • Melting point: 84–86°C (free base)

  • Appearance: White to off-white crystalline solid

The chlorine atoms at the 4- and 7-positions confer distinct reactivity, with the 4-position chlorine being more susceptible to nucleophilic substitution due to electron-withdrawing effects from the pyridine nitrogen .

Synthetic Methodologies

Industrial Synthesis from Ethyl 4-Hydroxy-7-Chloroquinoline-3-Carboxylate

A patented industrial method (CN103626699A) outlines a three-step synthesis with high yield (>70%) and purity (≥99%) :

  • Hydrolysis and Acidification:
    Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate is hydrolyzed using 10% NaOH at 90–100°C, followed by acidification with HCl to precipitate 4-hydroxy-7-chloroquinoline-3-carboxylic acid (yield: 92%).

  • Decarboxylation:
    The carboxylic acid intermediate undergoes decarboxylation in a high-boiling solvent (e.g., mineral oil) at 230–250°C, yielding 4-hydroxy-7-chloroquinoline.

  • Chlorination with Phosphorus Oxychloride:
    Treatment with POCl₃ in toluene at 100°C replaces the hydroxyl group with chlorine, forming 4,7-dichloroquinoline. Crude product recrystallization in ethanol achieves 99.5% purity .

Alternative Routes: Gould–Jacobs Reaction

A historical synthesis starting from 3-chloroaniline involves condensation with diethyl oxaloacetate under acidic conditions, followed by cyclization and chlorination . This method, developed by Winthrop Chemical Co., laid the foundation for large-scale antimalarial production.

Table 1: Comparison of Synthetic Methods

ParameterIndustrial Method Gould–Jacobs Route
Starting MaterialEthyl 4-hydroxy-7-chloro-quinoline-3-carboxylate3-Chloroaniline
Key ReagentsNaOH, HCl, POCl₃Diethyl oxaloacetate, POCl₃
Yield≥70%50–60% (historical)
Purity≥99%85–90%

Pharmacological Applications

Role in Antimalarial Drug Synthesis

4,7-Dichloroquinoline hydrochloride is indispensable for synthesizing 4-aminoquinoline antimalarials:

  • Chloroquine: Reacted with 4-diethylamino-1-methylbutylamine to form the free base, which is then converted to the diphosphate salt .

  • Hydroxychloroquine: Introduced in 1949, it substitutes a hydroxyl group on chloroquine’s side chain, reducing toxicity while retaining efficacy .

Emerging Therapeutic Applications

Recent studies explore its utility in:

  • Antiviral Agents: Structural analogs show inhibitory activity against RNA viruses, including SARS-CoV-2 .

  • Anticancer Research: Quinoline derivatives exhibit intercalation with DNA, disrupting replication in leukemia cells .

Industrial Production and Optimization

The patented method emphasizes scalability and environmental sustainability:

  • Solvent Recovery: Toluene and ethanol are recycled, minimizing waste.

  • Byproduct Management: Phosphorus-containing byproducts are neutralized to reduce environmental impact.

Table 2: Industrial Process Metrics

StepTemperature RangeYieldPurity
Hydrolysis90–100°C92%98%
Decarboxylation230–250°C89%97%
Chlorination100°C87%99.5%

Comparative Analysis with Structural Analogs

Table 3: Key Quinoline Derivatives

CompoundStructureMolecular FormulaPrimary Use
4,7-Dichloroquinoline HClQuinoline with Cl at 4,7C₉H₆Cl₂N·HClAntimalarial intermediate
Chloroquine4-AminoquinolineC₁₈H₂₆ClN₃Malaria prophylaxis
Amodiaquine4-AminoquinolineC₂₀H₂₂ClN₃ODrug-resistant malaria

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator